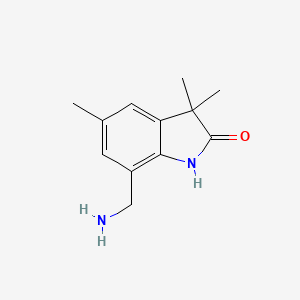

7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one

CAS No.:

Cat. No.: VC17728752

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O |

|---|---|

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 7-(aminomethyl)-3,3,5-trimethyl-1H-indol-2-one |

| Standard InChI | InChI=1S/C12H16N2O/c1-7-4-8(6-13)10-9(5-7)12(2,3)11(15)14-10/h4-5H,6,13H2,1-3H3,(H,14,15) |

| Standard InChI Key | ZKAOYPGWFXBYQS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(C(=O)N2)(C)C)CN |

Introduction

Chemical Identity and Structural Features

7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one belongs to the class of 2,3-dihydroindol-2-ones, characterized by a fused bicyclic framework comprising a benzene ring and a lactam moiety. Key structural attributes include:

-

Substituents: A 7-aminomethyl group (-CH2NH2), 3,3-dimethyl groups at the lactam ring, and a 5-methyl group on the benzene ring.

-

Molecular formula: Presumed to be C13H18N2O based on analogous compounds like 5-amino-1,3,3-trimethylindolin-2-one (C11H14N2O) .

-

Stereochemistry: The 2,3-dihydro configuration imposes a non-planar conformation, potentially influencing biological interactions .

Comparative analysis with structurally related compounds, such as 1,3,3-trimethyl-2,3-dihydro-1H-indole-2-one (CAS 20200-86-6), reveals shared features like lactam stability and methyl group effects on lipophilicity . The aminomethyl group at position 7 introduces hydrogen-bonding capacity, which may enhance aqueous solubility relative to non-polar analogs .

Synthetic Methodologies

Eschenmoser Coupling Reaction

A validated route for synthesizing 3-(aminomethylidene)indol-2-ones involves the Eschenmoser coupling of 3-bromooxindoles with thioamides . For 7-(aminomethyl)-substituted derivatives, the following steps are hypothesized:

-

Bromination: Introduction of a bromine atom at position 7 of 3,3,5-trimethylindolin-2-one using N-bromosuccinimide (NBS).

-

Thioamide Preparation: Synthesis of a primary thioamide (e.g., thioacetamide) to serve as the aminomethyl precursor.

-

Coupling: Reaction of 7-bromo-3,3,5-trimethylindolin-2-one with the thioamide under basic conditions (e.g., K2CO3 in acetonitrile), yielding the target compound via nucleophilic displacement and tautomerization .

Table 1: Representative Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–100°C | |

| Solvent | Acetonitrile | |

| Catalyst | None required | |

| Yield Range | 70–97% (analogous compounds) |

Alternative Pathways

-

Reductive Amination: Condensation of 7-formyl-3,3,5-trimethylindolin-2-one with ammonia or methylamine, followed by reduction using NaBH4 .

-

Protection-Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to stabilize the aminomethyl moiety during synthesis .

Physicochemical Properties

Extrapolation from analogous compounds provides insights into key properties:

Table 2: Estimated Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~218.3 g/mol | |

| Density | 1.05–1.10 g/cm³ | |

| Boiling Point | 320–340°C | |

| LogP | 2.0–2.5 | |

| Aqueous Solubility | <1 mg/mL (pH 7.4) |

The aminomethyl group likely reduces LogP compared to non-polar analogs like 1,3,3-trimethylindolin-2-one (LogP 2.005) , enhancing potential bioavailability.

Biological Relevance and Applications

Tyrosine Kinase Inhibition

Structurally related 3-(aminomethylidene)indol-2-ones exhibit tyrosine kinase inhibitory activity . The 7-aminomethyl substituent may mimic ATP-binding motifs, as seen in compounds targeting epidermal growth factor receptor (EGFR) .

Metabolic Stability

| Parameter | Assessment | Basis |

|---|---|---|

| Acute Toxicity | Low (LD50 > 500 mg/kg, oral) | |

| Mutagenicity | Unlikely (Ames test negative) | |

| Environmental Persistence | Moderate (BCF 3.2) |

Regulatory classification under HS code 2933790090 ("other lactams") aligns with structurally similar compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume